5-Bromoquinolin-2-amine
Overview
Description
5-Bromoquinolin-2-amine is a heterocyclic compound with a wide range of biological and pharmacological activities . It shows both electrophilic and nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound has been reported in the literature with a wide range of protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C9H7BrN2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
This compound shows both electrophilic and nucleophilic substitution reactions . It has been used in various chemical reactions, including transition metal-mediated construction of aromatic nitrogen heterocycles .Scientific Research Applications
Synthesis and Reactivity
- Palladium-Catalyzed Microwave-Assisted Amination : Wang et al. (2003) discussed the rapid synthesis of 5- and 8-aminoquinolines from aryl bromides using palladium-catalyzed aryl amination under microwave conditions, offering consistent improvements in yields for quinoline substrates compared to standard conditions (Wang, Magnin, & Hamann, 2003).
- Reactivity with Potassium Amide : Pomorski et al. (2010) explored the reactions of 2-substituted derivatives of 3-bromo-l, 5-naphthyridine and 3-bromoquinoline with potassium amide, comparing their amination courses to those of similar processes studied previously (Pomorski, Hertog, Buurman, & Bakker, 2010).
Chemical Modifications and Ligand Binding
- Structural Modification in Amine Portion : Fan et al. (2011) synthesized a series of analogs where the amine ring fused to the aromatic ring was varied. These were assessed for their σ1/σ2 binding affinity and selectivity, demonstrating the importance of nitrogen's location within a constrained ring for exceptional σ2 receptor binding affinity and selectivity (Fan, Lever, & Lever, 2011).
- Friedländer Approach for Novel Chelating Ligands : Hu et al. (2003) used a Friedländer approach to afford bidentate and tridentate 6-bromoquinoline derivatives, which showed high emission quantum yields in optical property examinations (Hu, Zhang, & Thummel, 2003).
Advanced Synthesis Techniques
- Synthesis of 7H-indoloquinolines : Hostyn et al. (2006) synthesized 5H-indoloquinolines starting from 3-bromoquinoline, using palladium-catalyzed reactions and microwave irradiation, significantly reducing catalyst loading and simplifying purification (Hostyn et al., 2006).
Therapeutic Applications
- Synthesis of σ2 Selective Ligands : Ashford et al. (2014) synthesized new analogues incorporating various isoquinoline and carboxylic acid moieties for σ2 receptor binding, providing a strategy for the introduction of radiohalogens for pharmacological and imaging studies (Ashford, Nguyen, Greguric, Pham, Keller, & Katsifis, 2014).
Catalytic Reactions
- Copper-Catalyzed Tandem Reactions : Wen et al. (2015) developed a copper-catalyzed tandem reaction for synthesizing pyrazolo[5,1-a]isoquinolines, marking the first use of heterocyclic ketene aminals (HKAs) as ligands in copper-catalyzed coupling reactions (Wen, Jin, Niu, & Li, 2015).
Mechanism of Action
Target of Action
5-Bromoquinolin-2-amine is a derivative of quinoline, a heterocyclic compound that has been extensively used in medicinal chemistry . Quinolines have a wide range of applications in medicinal and synthetic organic chemistry, as well as in industrial chemistry . .
Mode of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Quinoline derivatives, such as this compound, are known to interact with various biochemical pathways. For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with the predominant PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Safety and Hazards
Future Directions
Quinoline derivatives like 5-Bromoquinolin-2-amine have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions of this compound could involve further exploration of its biological and pharmacological activities, as well as the development of greener and more sustainable chemical processes for its synthesis .
Properties
IUPAC Name |
5-bromoquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQIVWNPOZQTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627510 | |
Record name | 5-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-12-7 | |
Record name | 5-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoquinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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